molecular formula C9H22O3Si B13934045 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 85951-08-2

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B13934045
CAS No.: 85951-08-2
M. Wt: 206.35 g/mol
InChI Key: HLZIALBLRJXNQN-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organic compound with the molecular formula C9H22O3Si. It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is replaced by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 1,2-propanediol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1,2-Propanediol+TBDMS-ClBase1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{1,2-Propanediol} + \text{TBDMS-Cl} \xrightarrow{\text{Base}} \text{1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} 1,2-Propanediol+TBDMS-ClBase​1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The TBDMS group is resistant to oxidation, making it a useful protecting group during oxidative transformations of other functional groups in the molecule.

    Reduction: The compound itself is not typically reduced, but the TBDMS group can be removed under reductive conditions.

    Substitution: The TBDMS group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reductive removal of the TBDMS group can be achieved using reagents like TBAF (Tetrabutylammonium fluoride).

    Substitution: Nucleophiles such as alcohols or amines can replace the TBDMS group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group in 1,2-propanediol can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible, allowing for the selective deprotection and functionalization of the hydroxyl group at a later stage in the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its stability and ease of removal under mild conditions, making it an ideal protecting group for alcohols in complex organic syntheses. Its resistance to oxidation and reduction further enhances its utility in multi-step synthetic routes .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O3Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h8,10-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZIALBLRJXNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464724
Record name 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85951-08-2
Record name 1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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